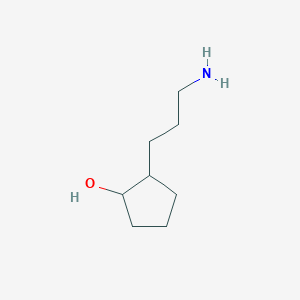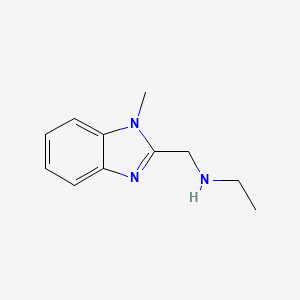amine CAS No. 937657-13-1](/img/structure/B3169695.png)
[(5-Methylfuran-2-yl)methyl](propyl)amine
Overview
Description
[(5-Methylfuran-2-yl)methyl](propyl)amine is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biogenic Amines in Food and Health
Biogenic amines are non-volatile amines formed by decarboxylation of amino acids or amination and transamination of aldehydes and ketones during the storage and processing of food. Studies have focused on their roles in intoxication, spoilage, and nitrosamine formation, highlighting the importance of monitoring these compounds in food safety and quality assurance. For example, histamine and tyramine, significant in food safety, can cause toxicological effects such as scombroid poisoning and hypertensive crises, respectively. Biogenic amines are also indicators of food spoilage, and their levels are influenced by factors such as microbial action, storage conditions, and food processing methods (Bulushi et al., 2009).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines, present challenges in water treatment due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading these recalcitrant compounds, potentially improving the efficacy of water treatment schemes. AOPs can effectively mineralize nitrogen-containing compounds, aiding in the degradation of amines, dyes, and pesticides. Such processes are critical for addressing global concerns over the occurrence of toxic and hazardous amino-compounds in water, underscoring the need for technologies focusing on the comprehensive degradation of these substances (Bhat & Gogate, 2021).
Renewable Feedstocks for Nitrogen-Containing Derivatives
Renewable feedstocks like soybean oil have been explored for producing nitrogen-containing derivatives. These efforts aim at converting triglycerides to fatty amines and amides, which are significant in various industries. Recent advances in chemistry have led to novel methods for functionalizing fatty acid chain structures, producing new compounds, surfactants, and polymers containing nitrogen. Such research highlights the potential of renewable resources in creating sustainable materials and chemicals, contributing to a reduced reliance on non-renewable hydrocarbon sources (Biswas et al., 2008).
Detection of Biogenic Amine-Producing Bacteria
The detection of biogenic amine-producing bacteria in food is vital for estimating the risk of biogenic amine content and preventing their accumulation in food products. Molecular methods, such as PCR, offer advantages in speed, sensitivity, and specific detection, allowing for the early control measures to avoid the development of these bacteria in food. Such technologies represent an important advancement in food safety, enabling the detection of potential biogenic amine risks before the amines are produced (Landete et al., 2007).
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWAFXJLGBCIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,6-Dicyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169620.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169626.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169630.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)

![N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3169649.png)



![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)

![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)
amine](/img/structure/B3169714.png)
